molecular formula C8H15NO2S B13535123 Ethyl 3-aminothiane-3-carboxylate

Ethyl 3-aminothiane-3-carboxylate

Cat. No.: B13535123
M. Wt: 189.28 g/mol
InChI Key: XEOOSNAGOWUCDU-UHFFFAOYSA-N
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Description

Ethyl 3-aminothiane-3-carboxylate is an organic compound that belongs to the class of thiane derivatives It is characterized by the presence of an ethyl ester group, an amino group, and a thiane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-aminothiane-3-carboxylate typically involves the reaction of thiane derivatives with ethyl chloroformate and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

    Starting Materials: Thiane derivative, ethyl chloroformate, ammonia.

    Reaction Conditions: The reaction is usually conducted in an organic solvent such as tetrahydrofuran (THF) at a temperature range of 0-25°C.

    Procedure: The thiane derivative is first reacted with ethyl chloroformate to form an intermediate, which is then treated with ammonia to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-aminothiane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amides or other substituted products.

Scientific Research Applications

Ethyl 3-aminothiane-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-aminothiane-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-aminothiophene-3-carboxylate: Similar structure but with a thiophene ring instead of a thiane ring.

    Ethyl 3-aminothiophene-2-carboxylate: Similar structure but with different positions of the amino and ester groups.

Uniqueness

Ethyl 3-aminothiane-3-carboxylate is unique due to the presence of the thiane ring, which imparts distinct chemical and biological properties compared to its thiophene analogs. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

ethyl 3-aminothiane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2S/c1-2-11-7(10)8(9)4-3-5-12-6-8/h2-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEOOSNAGOWUCDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCSC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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